1,4-Dibromo-2,3,5,6-tetraiodobenzene
Overview
Description
1,4-Dibromo-2,3,5,6-tetraiodobenzene is a highly halogenated aromatic compound with the molecular formula C6Br2I4. This compound is characterized by the presence of two bromine atoms and four iodine atoms attached to a benzene ring. The dense halogenation of the benzene ring makes this compound unique and interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,3,5,6-tetraiodobenzene can be synthesized through a series of halogenation reactions. The typical synthetic route involves the bromination and iodination of benzene derivatives. The reaction conditions often require the use of strong halogenating agents such as bromine (Br2) and iodine (I2) in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,3,5,6-tetraiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halogenated aromatic substrate.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
1,4-Dibromo-2,3,5,6-tetraiodobenzene has several scientific research applications, including:
Material Science and Crystal Engineering: Its structure suggests potential use in organic semiconductors due to the presence of heavy halogen atoms, which influence electronic properties.
Chemical Catalysis: It can act as a ligand in the formation of transition-metal complexes, which are useful in various catalytic reactions.
Biomedical Research:
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2,3,5,6-tetraiodobenzene is primarily related to its ability to participate in halogenation and coupling reactions. The presence of multiple halogen atoms creates an electron-deficient aromatic system, which can interact with various molecular targets and pathways. In catalytic applications, it acts as a ligand, coordinating with metal centers to facilitate organic transformations .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,3,5,6-tetramethylbenzene: Similar in structure but with methyl groups instead of iodine atoms.
1,4-Dibromo-2,3,5,6-tetrafluorobenzene: Contains fluorine atoms instead of iodine, leading to different electronic properties.
Uniqueness
1,4-Dibromo-2,3,5,6-tetraiodobenzene is unique due to its dense halogenation with both bromine and iodine atoms. This combination of halogens imparts distinct electronic and steric properties, making it valuable for specific applications in material science, catalysis, and potentially biomedical research.
Properties
IUPAC Name |
1,4-dibromo-2,3,5,6-tetraiodobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2I4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGHEGXNGYFMQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)I)Br)I)I)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2I4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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